![molecular formula C9H9FN4 B13067771 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 5-fluoropyridine derivatives through halogenation reactions.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a pyrazole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted derivatives that can be further utilized in different applications.
Applications De Recherche Scientifique
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-[(5-Bromo-2-fluoropyridin-3-yl)ethanone: This compound features a bromine atom instead of an amine group, leading to different reactivity and applications.
3-Fluoropyridin-4-yl)methanol:
5-Amino-2-fluoropyridine: The presence of an amino group in the pyridine ring makes it a useful intermediate for various synthetic applications.
The uniqueness of this compound lies in its combination of fluoropyridine and pyrazole moieties, providing a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C9H9FN4 |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
1-[(5-fluoropyridin-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-1-7(2-12-3-8)5-14-6-9(11)4-13-14/h1-4,6H,5,11H2 |
Clé InChI |
PCTAZHBXSKUXAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


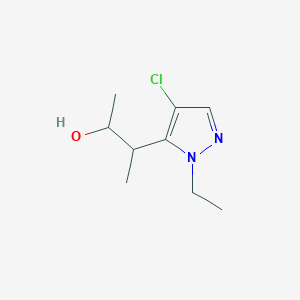
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
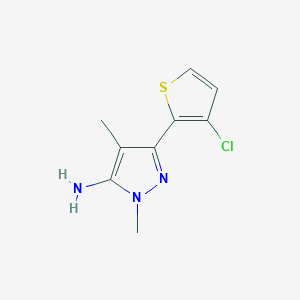
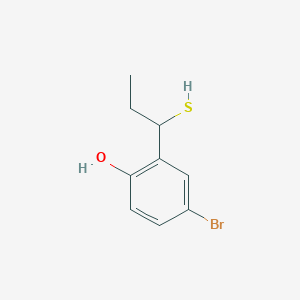
![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
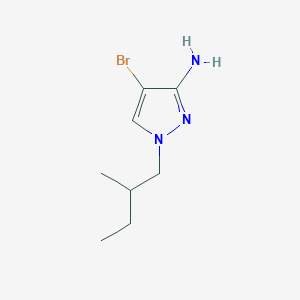

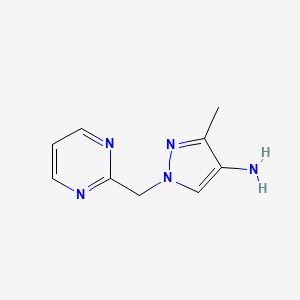





![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
